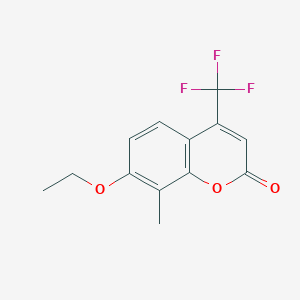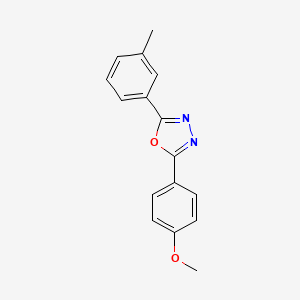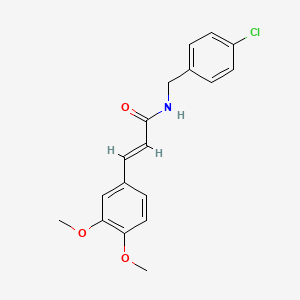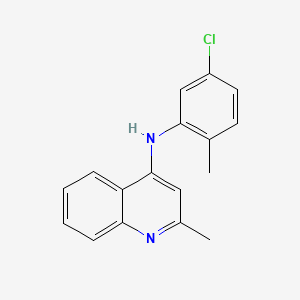![molecular formula C17H13N3O3 B5874143 N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide, also known as NPACF, is a small molecule that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection of neurons from oxidative stress. These effects are likely due to the inhibition of MMPs and HDACs, as well as other mechanisms that are currently being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential for use in various biological systems. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential in various disease models. Additionally, the development of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide derivatives and analogs may lead to the discovery of more potent and selective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide involves a multi-step process that includes the reaction of 3-pyridinylamine with p-nitrobenzoyl chloride to form 4-(3-pyridinylamino)benzoic acid. This acid is then reacted with furfurylamine and trifluoroacetic anhydride to form N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has shown potential in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative diseases, N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-[4-(pyridin-3-ylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(20-14-3-1-9-18-11-14)12-5-7-13(8-6-12)19-17(22)15-4-2-10-23-15/h1-11H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBBRAKMXKUUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)



![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
